molecular formula C14H14O2Te B8760505 Benzene, 1,1'-tellurobis[4-methoxy- CAS No. 4456-34-2

Benzene, 1,1'-tellurobis[4-methoxy-

Cat. No. B8760505
Key on ui cas rn: 4456-34-2
M. Wt: 341.9 g/mol
InChI Key: RSYFPPISBRXZAG-UHFFFAOYSA-N
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Patent
US04370497

Procedure details

Hydroquinone (55 mg, 0.50 mmol) and bis-(p-methoxyphenyl)-telluroxide (196 mg, 0.55 mmol) were stirred in chloroform (2 ml) at room temperature under argon for 16 h. Separation of the reaction components by p.l.c. (benzene-ethyl acetate 9:1) gave bis-(p-methoxyphenyl)-telluride (8 mg, 4%) and p-benzoquinone (35 mg, 65%) as yellow needles m.p. 114°-115° (lit., 115.7°).
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([Te:17]([C:19]2[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][CH:20]=2)=O)=[CH:13][CH:12]=1>C(Cl)(Cl)Cl>[CH3:26][O:25][C:22]1[CH:21]=[CH:20][C:19]([Te:17][C:14]2[CH:15]=[CH:16][C:11]([O:10][CH3:9])=[CH:12][CH:13]=2)=[CH:24][CH:23]=1.[C:5]1(=[O:6])[CH:7]=[CH:8][C:1](=[O:2])[CH:3]=[CH:4]1

Inputs

Step One
Name
Quantity
55 mg
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
196 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)[Te](=O)C1=CC=C(C=C1)OC
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Separation of the reaction components by p.l.c

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)[Te]C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8 mg
YIELD: PERCENTYIELD 4%
Name
Type
product
Smiles
C1(C=CC(C=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04370497

Procedure details

Hydroquinone (55 mg, 0.50 mmol) and bis-(p-methoxyphenyl)-telluroxide (196 mg, 0.55 mmol) were stirred in chloroform (2 ml) at room temperature under argon for 16 h. Separation of the reaction components by p.l.c. (benzene-ethyl acetate 9:1) gave bis-(p-methoxyphenyl)-telluride (8 mg, 4%) and p-benzoquinone (35 mg, 65%) as yellow needles m.p. 114°-115° (lit., 115.7°).
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([Te:17]([C:19]2[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][CH:20]=2)=O)=[CH:13][CH:12]=1>C(Cl)(Cl)Cl>[CH3:26][O:25][C:22]1[CH:21]=[CH:20][C:19]([Te:17][C:14]2[CH:15]=[CH:16][C:11]([O:10][CH3:9])=[CH:12][CH:13]=2)=[CH:24][CH:23]=1.[C:5]1(=[O:6])[CH:7]=[CH:8][C:1](=[O:2])[CH:3]=[CH:4]1

Inputs

Step One
Name
Quantity
55 mg
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
196 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)[Te](=O)C1=CC=C(C=C1)OC
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Separation of the reaction components by p.l.c

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)[Te]C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8 mg
YIELD: PERCENTYIELD 4%
Name
Type
product
Smiles
C1(C=CC(C=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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